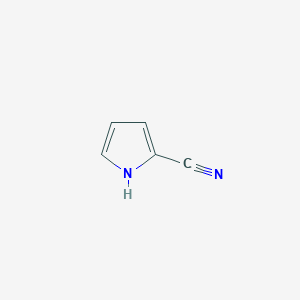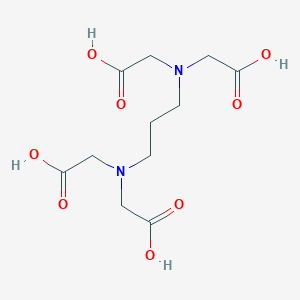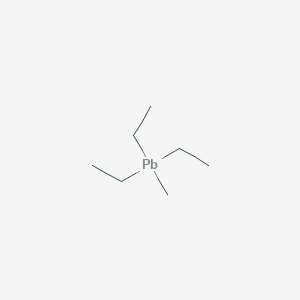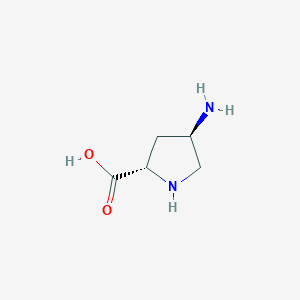
(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid
Übersicht
Beschreibung
“(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid” is a derivative of pyrrolidine, which is a cyclic secondary amine . It has a carboxylic acid group at the 2-position and an amino group at the 4-position of the pyrrolidine ring . The (2S,4R) prefix indicates the stereochemistry of the molecule, with the 2-position having an S (from Latin sinister, meaning left) configuration and the 4-position having an R (from Latin rectus, meaning right) configuration .
Synthesis Analysis
The synthesis of “(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid” and its derivatives has been reported in several studies . The general strategy involves the use of chiral catalysts or auxiliaries to control the stereochemistry during the formation of the pyrrolidine ring . The specific methods and conditions can vary depending on the desired substituents and the starting materials .Molecular Structure Analysis
The molecular structure of “(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid” consists of a five-membered pyrrolidine ring with a carboxylic acid group at the 2-position and an amino group at the 4-position . The stereochemistry is indicated by the (2S,4R) prefix . The molecule has a molecular weight of 133.12 g/mol .Chemical Reactions Analysis
“(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid” can participate in various chemical reactions due to the presence of the amino and carboxylic acid functional groups . For example, it can undergo condensation reactions with other carboxylic acids or amines to form peptides or amides . It can also participate in acid-base reactions due to the acidic carboxylic acid group and the basic amino group .Physical And Chemical Properties Analysis
“(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid” is a solid compound . It has a molecular weight of 133.12 g/mol . The compound has four hydrogen bond donors and four hydrogen bond acceptors . The exact physical and chemical properties such as melting point, boiling point, and solubility would depend on the specific conditions and may not be readily available .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
Field:
Medicinal chemistry focuses on designing and developing new drugs to treat diseases and improve human health.
(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid
has been investigated as a potential building block for novel drug molecules. Researchers explore its interactions with biological targets, such as enzymes or receptors, to design compounds with improved pharmacological properties. By modifying the side chains or functional groups, scientists aim to enhance drug efficacy, selectivity, and bioavailability.
Experimental Procedures:
Results:
Researchers identify lead compounds based on their interactions with target proteins. Quantitative data includes binding constants (Kd), IC50 values, and in vivo efficacy. These findings guide further optimization and drug development .
Bioorthogonal Chemistry and Click Reactions
Field:
Bioorthogonal chemistry enables selective labeling and modification of biomolecules in living systems.
(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid
can be functionalized with bioorthogonal handles (e.g., azides or alkynes). These handles react specifically with complementary functional groups (e.g., strained cyclooctynes) in biological contexts. Researchers use this strategy for site-specific protein labeling, imaging, and drug delivery.
Experimental Procedures:
Results:
Successful labeling is confirmed through fluorescence microscopy or mass spectrometry. Quantitative data includes labeling efficiency and specificity .
Zukünftige Richtungen
The future research directions for “(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid” could involve further studies on its synthesis, properties, and potential applications . For example, it could be used as a building block for the synthesis of more complex molecules or studied for its potential biological activities . Additionally, new methods for its enantioselective synthesis could be developed .
Eigenschaften
IUPAC Name |
(2S,4R)-4-aminopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2,6H2,(H,8,9)/t3-,4+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHINASQYHDCLEU-DMTCNVIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50540264 | |
| Record name | (4R)-4-Amino-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50540264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid | |
CAS RN |
16257-88-8 | |
| Record name | (4R)-4-Amino-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50540264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



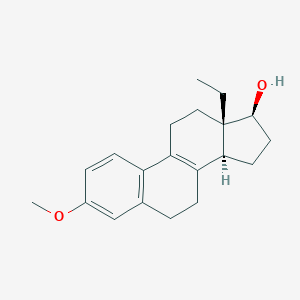
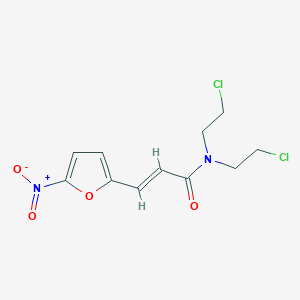


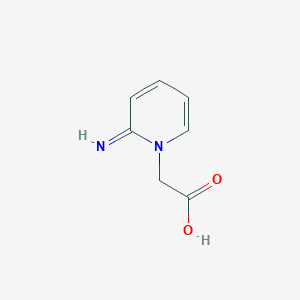


![(4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine](/img/structure/B156034.png)



